molecular formula C7H3BrF4 B1410439 4-Bromo-3,5-difluorobenzodifluoride CAS No. 1807026-08-9

4-Bromo-3,5-difluorobenzodifluoride

Cat. No.: B1410439
CAS No.: 1807026-08-9
M. Wt: 243 g/mol
InChI Key: ZOLSQZSMNAKPLU-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluorobenzodifluoride is an organic compound with the molecular formula C7H3BrF4. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-difluorobenzodifluoride typically involves the halogenation of benzene derivatives. One common method is the bromination of 3,5-difluorobenzodifluoride using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-difluorobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated aromatic compounds, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

4-Bromo-3,5-difluorobenzodifluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-difluorobenzodifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the molecule. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-difluorobenzotrifluoride
  • 4-Bromo-3-fluorobenzaldehyde
  • 2-Bromo-3,5-difluorobenzotrifluoride

Uniqueness

4-Bromo-3,5-difluorobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLSQZSMNAKPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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